2,3-Xylyl acetate

Übersicht

Beschreibung

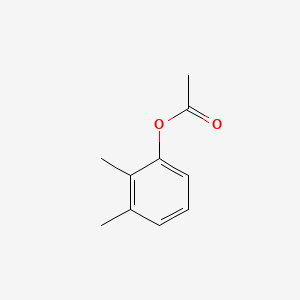

2,3-Xylyl acetate, also known as 2,3-dimethylphenyl acetate, is an organic compound with the molecular formula C10H12O2. It is an ester formed from the reaction of 2,3-dimethylphenol and acetic acid. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Xylyl acetate can be synthesized through the esterification of 2,3-dimethylphenol with acetic anhydride. The reaction typically involves the following steps:

- Dissolve 2,3-dimethylphenol in dichloromethane.

- Add triethylamine to the solution.

- Slowly add acetic anhydride to the mixture while maintaining the temperature at 0°C.

- After the reaction is complete, add ice-cold water to the mixture.

- Extract the organic layer with dichloromethane, wash with brine solution, and dry over sodium sulfate.

- Concentrate the solution under reduced pressure and purify the compound using flash column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification steps may include distillation and crystallization to achieve high purity.

Analyse Chemischer Reaktionen

Fries Rearrangement

Under Brønsted acid catalysis, 2,3-xylyl acetate undergoes Fries rearrangement to form hydroxyacetophenone derivatives. Key findings from zeolite-catalyzed studies include:

| Catalyst | Temperature | Solvent | Major Product | Yield (%) | Competing Pathway (Ester Cleavage) |

|---|---|---|---|---|---|

| Beta zeolite | 150°C | Toluene | 3-Acetyl-2,3-dimethylphenol | 72 | 15% cleavage to 2,3-dimethylphenol |

| H-ZSM-5 | 160°C | Xylene | 4-Acetyl-2,3-dimethylphenol | 58 | 22% cleavage |

Key Observations :

Oxidative Dearomatization

This compound participates in Mn(III)-mediated oxidative dearomatization reactions, forming cyclohexadienone intermediates. For example:

-

Reagents : Mn(OAc)₃, AcOH

-

Products : β,γ-Enone derivatives via intramolecular Diels-Alder cyclization .

Mechanism :

-

Single-electron oxidation by Mn(III) generates a radical cation.

-

Intramolecular cyclization yields bicyclo[2.2.2]octane frameworks .

Acid-Catalyzed Rearomatization

Under acidic conditions, this compound undergoes rearomatization with concurrent acetate migration:

| Conditions | Major Products | Yield (%) | Notes |

|---|---|---|---|

| H₂SO₄ in CDCl₃ | 2-Nitro-p-xylene, p-tolualdehyde | 35 | Intramolecular 1,2-acetate shift |

| AcOH/Ac₂O (reflux) | 2,5-Xylyl acetate, p-methylbenzyl acetate | 29 | Competing epimerization observed |

Key Insight : Water accelerates rearomatization, completing the reaction in <30 minutes compared to 18 hours in anhydrous AcOH .

Comparative Reactivity

The steric and electronic effects of the 2,3-dimethyl group influence reactivity:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

2,3-Xylyl acetate can be synthesized through several methods, primarily involving the acetylation of 2,3-dimethylphenol using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The typical reaction conditions involve dichloromethane as a solvent at low temperatures to ensure high yields and purity.

| Synthesis Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Acetylation | 2,3-Dimethylphenol + Acetic Anhydride | 99% | CH₂Cl₂, 0°C |

| Acetylation | 2,3-Dimethylphenol + Acetyl Chloride | Varies | Reflux in organic solvent |

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its derivatives have been utilized in the preparation of various compounds including pharmaceuticals and agrochemicals.

- Pharmaceuticals: It has been investigated for its potential role in synthesizing biologically active compounds.

- Agrochemicals: The compound is also explored for its use in developing new pesticides and herbicides.

Catalytic Applications

Recent studies have highlighted the role of this compound in catalytic processes:

- Palladium-Catalyzed Reactions: It has been successfully employed as a ligand in palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling reaction. The xylyl group enhances the stability and reactivity of the catalyst system.

| Catalytic Reaction | Catalyst Used | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂ with xylyl ligand | Aryl chlorides | Up to 99% |

Case Study 1: Palladium-Catalyzed Suzuki-Miyaura Reaction

In a study published in MDPI, xylyl-linked bis-benzimidazolium salts were utilized as catalysts for the Suzuki-Miyaura reaction. The incorporation of xylyl acetate significantly improved yields compared to traditional catalysts due to its favorable electronic properties and steric bulk .

Case Study 2: Synthesis of Xylyl-Linked Compounds

Another research highlighted the efficiency of xylyl acetate in synthesizing xylyl-linked bis-benzimidazolium salts. The study demonstrated that these compounds exhibited enhanced catalytic activity in various cross-coupling reactions, showcasing the utility of xylyl acetate beyond simple esterification reactions .

Future Perspectives

The versatility of this compound suggests further exploration into its applications in:

- Developing new synthetic methodologies.

- Enhancing catalytic efficiency in industrial processes.

- Investigating its biological activity for potential pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 2,3-xylyl acetate involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release 2,3-dimethylphenol and acetic acid. These products can then interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

2,4-Xylyl acetate: Another isomer with similar properties but different substitution pattern on the aromatic ring.

2,5-Xylyl acetate: Similar to 2,3-xylyl acetate but with methyl groups at different positions.

Mefenamic acid: A derivative of 2,3-dimethylphenol with anti-inflammatory properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Its pleasant aroma also makes it particularly valuable in the fragrance industry.

Biologische Aktivität

2,3-Xylyl acetate, a derivative of xylenes, is an organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial and cytotoxic effects, as well as its metabolic implications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12O2

- IUPAC Name : 2,3-dimethylphenyl acetate

- Molecular Weight : 164.20 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

The results suggest that this compound can be considered a potential candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies show that the compound induces apoptosis in human colorectal cancer cells (HCT116) and promyelocytic leukemia cells (HL-60).

These findings indicate that this compound may have potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that the compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death. Further research is needed to elucidate the exact mechanisms involved.

Metabolism and Toxicity

Understanding the metabolic pathways of this compound is crucial for assessing its safety and efficacy. In silico studies predict that the compound undergoes biotransformation in the liver, forming metabolites with varying biological activities. Some metabolites may exhibit enhanced toxicity or altered pharmacological profiles compared to the parent compound.

| Metabolite | Predicted Activity | Reference |

|---|---|---|

| Hydroxy derivative | Increased cytotoxicity | |

| Acetic acid derivative | Reduced antimicrobial activity |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antibacterial effects of various xylyl derivatives found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized its potential application in pharmaceutical formulations aimed at treating infections caused by resistant strains. -

Case Study on Cytotoxic Effects :

Research evaluating the cytotoxicity of xylyl derivatives revealed that this compound induced apoptosis in cancer cell lines through mitochondrial pathways. This study highlighted the need for further investigation into its use as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

(2,3-dimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-10(8(7)2)12-9(3)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRDXXDADCHOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177135 | |

| Record name | 2,3-Xylyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22618-22-0 | |

| Record name | Phenol, 2,3-dimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22618-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Xylyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Xylyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-xylyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-XYLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK7XT8VP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.